

# Timegadine Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Timegadine hydrochloride**, a tri-substituted guanidine derivative, emerged in the early 1980s as a novel anti-inflammatory agent with a distinct pharmacological profile. Developed by LEO Pharma under the identifier SR-1368, its primary mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of **Timegadine hydrochloride**. It includes a compilation of available quantitative data, detailed experimental protocols for the core assays used in its characterization, and visualizations of its signaling pathway and potential synthesis.

#### Introduction

Timegadine, chemically known as N-cyclohexyl-N"-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, was investigated as a potential therapeutic agent for inflammatory conditions, most notably rheumatoid arthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) of its time, which primarily targeted the cyclooxygenase pathway, Timegadine's ability to also inhibit the lipoxygenase pathway offered the potential for a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes. This dual-inhibition mechanism set it apart and generated interest in its potential as a disease-modifying antirheumatic drug (DMARD).[2]



## **History and Discovery**

While the specific date and research team credited with the initial synthesis of Timegadine are not extensively detailed in publicly available literature, its development can be attributed to LEO Pharma in Denmark. The earliest research publications mentioning Timegadine (coded as SR 1368) appear in the early 1980s.[1] LEO Pharma, with a long history in drug discovery and development since its founding in 1908, was actively researching novel compounds for various therapeutic areas.[3] The investigation into Timegadine appears to be part of a broader effort to develop new anti-inflammatory drugs with unique mechanisms of action.

Pharmacokinetic studies were conducted to understand its absorption, metabolism, and excretion. For instance, studies in healthy volunteers determined its serum concentrations and metabolites, which were measured by high-pressure liquid chromatography and thin-layer chromatography, respectively.[3] Clinical trials focusing on its efficacy in rheumatoid arthritis were carried out throughout the 1980s.[1][2][4][5]

#### **Mechanism of Action**

The primary anti-inflammatory effect of **Timegadine hydrochloride** stems from its competitive inhibition of two key enzyme systems in the arachidonic acid metabolic pathway:

- Cyclooxygenase (COX): Timegadine inhibits the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are potent mediators of inflammation, pain, and fever.
- Lipoxygenase (LOX): By inhibiting lipoxygenase, Timegadine blocks the synthesis of leukotrienes, which are involved in leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability—all critical components of the inflammatory response.

This dual inhibition of both COX and LOX pathways provides a more comprehensive blockade of inflammatory mediator production compared to traditional NSAIDs.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.

## **Quantitative Data**

The following tables summarize the available quantitative data for **Timegadine hydrochloride**.

**Table 1: In Vitro Inhibitory Activity** 

| Target Enzyme        | Tissue/Cell Type           | IC50   |
|----------------------|----------------------------|--------|
| Cyclooxygenase (COX) | Washed Rabbit Platelets    | 5 nM   |
| Cyclooxygenase (COX) | Rat Brain                  | 20 μΜ  |
| Lipoxygenase (LOX)   | Horse Platelet Homogenates | 100 μΜ |
| Lipoxygenase (LOX)   | Washed Rabbit Platelets    | 100 μΜ |

**Table 2: Clinical Trial Data in Rheumatoid Arthritis** 



| Study<br>Design                                 | Treatmen<br>t Group                            | Comparat<br>or Group                | Duration | Key<br>Efficacy<br>Endpoint<br>s                                                                                                           | Key<br>Findings                                                                                                                                 | Referenc<br>e                                        |
|-------------------------------------------------|------------------------------------------------|-------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Randomize<br>d, Double-<br>Blind,<br>Controlled | Timegadin<br>e 500<br>mg/day<br>(n=20)         | Naproxen<br>750<br>mg/day<br>(n=20) | 24 weeks | ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, general condition | Timegadin e showed significant improveme nts in biochemica I and clinical markers; Naproxen only improved the Ritchie index.[2]                 | Scand J<br>Rheumatol.<br>1988;17(2):<br>103-11.[2]   |
| Open-label                                      | Timegadin<br>e 250 mg<br>twice daily<br>(n=31) | None                                | 24 weeks | Subjective<br>and<br>objective<br>clinical<br>parameters<br>, ESR,<br>rheumatoid<br>factor titre                                           | Significant improveme nt in clinical parameters from week 2-6; significant decrease in ESR at 6 weeks; reduction in rheumatoid factor in 65% of | Clin<br>Rheumatol.<br>1983<br>Dec;2(4):3<br>63-7.[4] |



|                                    |                       |                                |          |                                                                                                                                | seropositiv<br>e patients.<br>[4]                                                                                                           |                                                      |
|------------------------------------|-----------------------|--------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Open-<br>label,<br>Comparativ<br>e | Timegadin<br>e (n=21) | D-<br>penicillami<br>ne (n=21) | 48 weeks | Pain (VAS), number of swollen and painful joints, acute phase reactants (alpha1- acid- glycoprotei n, ESR), thrombocyt e count | Both groups showed significant improveme nt in pain and joint counts; D-penicillami ne significantl y decreased acute phase reactants.  [5] | Clin<br>Rheumatol.<br>1985<br>Sep;4(3):2<br>90-6.[5] |

## **Experimental Protocols**

The following are detailed methodologies for the key in vitro assays used to characterize the mechanism of action of **Timegadine hydrochloride**. These protocols are based on standard methods prevalent during the period of its active research.

## Cyclooxygenase (COX) Inhibition Assay (In Vitro)

Principle: This assay measures the activity of COX-1 and COX-2 by monitoring the oxygen consumption or the formation of prostaglandin products in the presence and absence of the test compound (Timegadine).

#### Methodology:

• Enzyme Preparation:



- COX-1 is typically sourced from ram seminal vesicles.
- COX-2 can be from a variety of sources, including recombinant expression systems or induced cell lines (e.g., lipopolysaccharide-stimulated macrophages).
- The enzymes are purified and stored at -80°C in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

#### Reagent Preparation:

- Substrate: A stock solution of arachidonic acid is prepared in ethanol and stored under nitrogen at -20°C.
- Cofactors: Solutions of hematin and epinephrine are prepared in the assay buffer.
- Test Compound: Timegadine hydrochloride is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
- Assay Procedure (Oxygen Consumption Method):
  - The reaction is carried out in a temperature-controlled chamber with an oxygen electrode.
  - To the assay buffer, add the cofactors and the enzyme preparation.
  - Add a specific concentration of Timegadine or the vehicle control.
  - Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.
  - Initiate the reaction by adding the arachidonic acid substrate.
  - Monitor the rate of oxygen consumption.

#### Data Analysis:

- The percentage of inhibition is calculated for each concentration of Timegadine relative to the vehicle control.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the



inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Experimental Workflow: COX Inhibition Assay**



Click to download full resolution via product page

Caption: Workflow for the in vitro COX inhibition assay.

## **Lipoxygenase (LOX) Inhibition Assay (In Vitro)**



Principle: This assay measures the activity of lipoxygenase by spectrophotometrically monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid).

#### Methodology:

- Enzyme Preparation:
  - A common source of lipoxygenase is soybean lipoxygenase (sLOX), which is commercially available.
  - Mammalian lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) can be obtained from purified recombinant sources or cell lysates (e.g., platelets for 12-LOX).
- Reagent Preparation:
  - Substrate: A stock solution of linoleic acid or arachidonic acid is prepared in ethanol.
  - Assay Buffer: A suitable buffer is used, for example, 0.1 M borate buffer (pH 9.0) for sLOX.
  - Test Compound: Timegadine hydrochloride is dissolved and serially diluted as described for the COX assay.
- Assay Procedure:
  - The assay is performed in a quartz cuvette suitable for UV spectrophotometry.
  - To the assay buffer, add the enzyme solution and the desired concentration of Timegadine or vehicle control.
  - Pre-incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
  - Initiate the reaction by adding the substrate.
  - Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time.
- Data Analysis:



- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- The percentage of inhibition is calculated for each concentration of Timegadine.
- The IC50 value is determined as described for the COX inhibition assay.

## **Synthesis of Timegadine Hydrochloride**

A specific, detailed synthesis protocol for **Timegadine hydrochloride** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of trisubstituted guanidines. A common approach involves the reaction of a thiourea with an amine in the presence of a coupling agent or the reaction of a carbodiimide with an amine.

#### **Plausible Synthetic Pathway**

A potential synthetic route could involve the following key steps:

- Formation of an Isothiocyanate: Reaction of 2-amino-thiazole with thiophosgene to form 2isothiocyanato-thiazole.
- Formation of a Thiourea: Reaction of the 2-isothiocyanato-thiazole with N-cyclohexylamine to yield N-cyclohexyl-N'-(2-thiazolyl)thiourea.
- Guanylation: Reaction of the thiourea intermediate with 4-amino-2-methylquinoline in the presence of a desulfurizing agent and coupling reagent (e.g., a carbodiimide or HgCl2) to form the trisubstituted guanidine base.
- Salt Formation: Treatment of the free base with hydrochloric acid to yield Timegadine hydrochloride.

## **Logical Relationship Diagram: Plausible Synthesis**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Our heritage | LEO Pharma [leo-pharma.com]
- 4. Timegadine: long-term open study in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Our annual reporting | LEO Pharma [leo-pharma.com]
- To cite this document: BenchChem. [Timegadine Hydrochloride: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12711177#timegadine-hydrochloride-discovery-and-history]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com